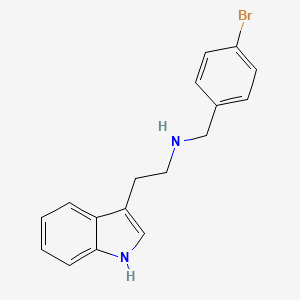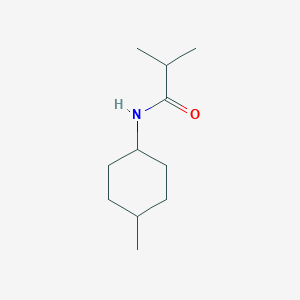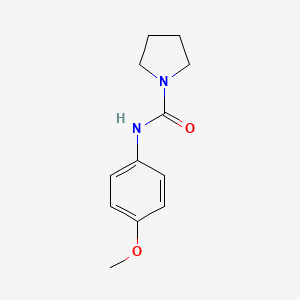
N-(4-Methoxyphenyl)-1-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-1-pyrrolidinecarboxamide (also known as MPAC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPAC is a pyrrolidine derivative that has been found to exhibit a range of interesting biological activities, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Inhibitor of Met Kinase Superfamily : The compound has been identified as a potent and selective inhibitor of the Met kinase superfamily, showing promise in cancer treatment. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model and has advanced to phase I clinical trials (Schroeder et al., 2009).
PET Imaging of Serotonin 1A Receptors : The compound has been evaluated for its potential in PET imaging of serotonin 1A receptors. It showed lower distribution volume ratio values and greater overestimation bias of area under the curve ratio values compared to 18F-FCWAY, but its resistance to in vivo defluorination makes it a good candidate for 5-HT1A receptor imaging in humans (Choi et al., 2015).
Antitubercular and Antibacterial Activities : A series of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives, including compounds related to N-(4-Methoxyphenyl)-1-pyrrolidinecarboxamide, have been synthesized and found to have significant antitubercular and antibacterial activities. They also exhibit potential as molecular scaffolds for antitubercular activity (Bodige et al., 2019).
Potential Antineoplastic Agent : The compound's crystal structure and molecular conformation have been studied, with a focus on its potential as an antineoplastic agent (Banerjee et al., 2002).
Study on Diuretic Properties : A variant of this compound has been found to possess strong diuretic properties and could potentially be used as a new hypertension remedy (Shishkina et al., 2018).
Imaging in Alzheimer's Disease : The compound has been used in PET studies for the quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, showing significant decreases in receptor densities correlating with clinical symptoms (Kepe et al., 2006).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-6-4-10(5-7-11)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVDHVGMVIFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
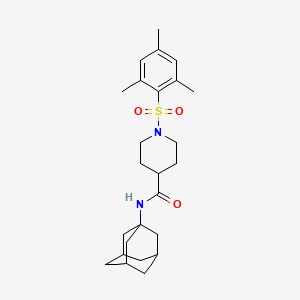
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
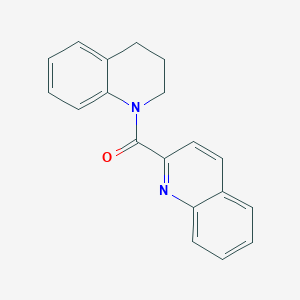



![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)


